molecular formula C8H5BrN2OS B12310541 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12310541
M. Wt: 257.11 g/mol
InChI Key: QMAFAPNMLNJEQL-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromothiophene moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One efficient method includes the use of a green catalyst, such as fly ash: H2SO4, under microwave irradiation. This method is environmentally friendly and yields high purity products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green catalysts is preferred for scalability and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Stille Coupling: Employs tin reagents and palladium catalysts.

    Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrazoles
  • Alcohols or carboxylic acids from the aldehyde group
  • Complex organic molecules through coupling reactions

Scientific Research Applications

Chemistry: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.

Biology and Medicine: Its derivatives have shown antimicrobial and antiviral activities .

Industry: In the material science industry, it is used in the synthesis of organic semiconductors and optoelectronic materials due to its conjugated structure and electronic properties .

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring, bromothiophene moiety, and aldehyde group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.

Properties

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11)

InChI Key

QMAFAPNMLNJEQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C(C=NN2)C=O

Origin of Product

United States

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